![molecular formula C17H15FN4O2S B2574248 3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391886-43-4](/img/structure/B2574248.png)
3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide” is a complex organic compound. It contains several functional groups including a benzamide, a triazole ring, a methoxy group, and a fluorine atom. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined by techniques such as X-ray crystallography . The presence of the benzamide and triazole groups, as well as the fluorine and methoxy substituents, would likely contribute to the overall shape and electronic structure of the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, triazole, and methoxy groups, as well as the fluorine atom. Benzamides, for example, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group and the electronegative fluorine atom could affect its solubility, boiling point, and melting point .Scientific Research Applications
Catalytic Synthesis and Structural Analysis : A study explored the catalyst- and solvent-free synthesis of related triazole derivatives through microwave-assisted Fries rearrangement. These compounds were used as intermediates in further chemical reactions, with the focus on understanding their molecular conformations and intermolecular interactions (Moreno-Fuquen et al., 2019).
Neurological Research and Imaging : Another research used a similar compound as a molecular imaging probe in conjunction with positron emission tomography (PET) for studying serotonin 1A receptor densities in Alzheimer's disease patients, mild cognitive impairment subjects, and controls. This indicates its potential application in neurological research and imaging (Kepe et al., 2006).
Antimicrobial Activity : Fluoro and trifluoromethyl derivatives, including related benzamide compounds, were synthesized and tested for antifungal and antibacterial activity. This suggests their potential use in developing antimicrobial agents (Carmellino et al., 1994).
Cancer Research and Imaging : Fluorine-containing benzamide analogs were developed and evaluated as ligands for PET imaging of sigma-2 receptor status in solid tumors, highlighting their potential application in cancer research and diagnostic imaging (Tu et al., 2007).
Antimicrobial Evaluation of Heterocyclic Compounds : A study involved the synthesis of related compounds, including those with triazole moieties, and their evaluation for antimicrobial activity, indicating their application in the development of new antimicrobial drugs (Hegab et al., 2009).
Synthesis and Biological Properties : Fluorinated derivatives of related compounds were synthesized and their biological properties, such as binding to serotonin receptors, were evaluated. This demonstrates their potential use in pharmaceutical research (Lang et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-14-8-3-2-7-13(14)22-15(20-21-17(22)25)10-19-16(23)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHMMKOAXWCRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

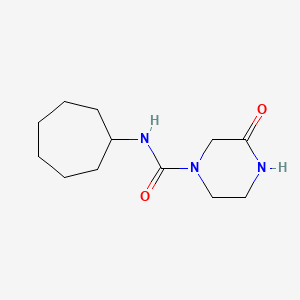
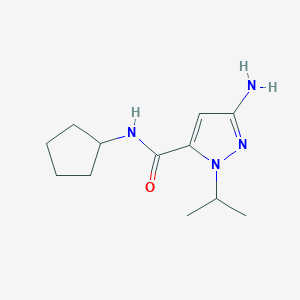
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2574168.png)
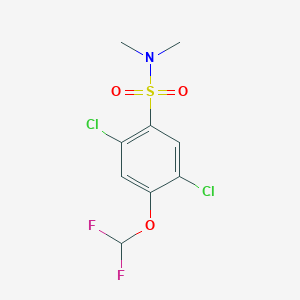
![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)

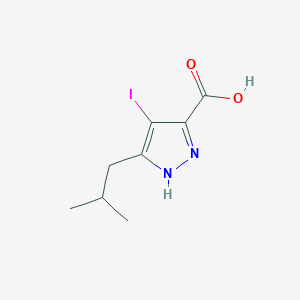
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)

![N-butan-2-yl-2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2574184.png)
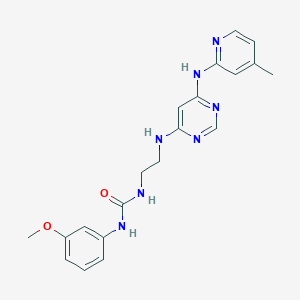

![(1S,5R,6S,7R)-4-oxo-3,10-dioxatricyclo[5.2.1.0^{1,5}]decane-6-carboxylic acid](/img/structure/B2574187.png)
